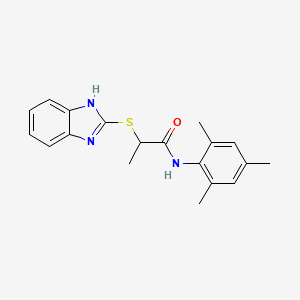

2-(1H-benzimidazol-2-ylthio)-N-mesitylpropanamide

Description

2-(1H-Benzimidazol-2-ylthio)-N-mesitylpropanamide is a synthetic compound featuring a benzimidazole-thioether core linked to a propanamide scaffold with a mesityl (2,4,6-trimethylphenyl) substituent. The benzimidazole moiety is known for its pharmacological versatility, including antimicrobial, anticancer, and central nervous system (CNS) activities .

Properties

IUPAC Name |

2-(1H-benzimidazol-2-ylsulfanyl)-N-(2,4,6-trimethylphenyl)propanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21N3OS/c1-11-9-12(2)17(13(3)10-11)22-18(23)14(4)24-19-20-15-7-5-6-8-16(15)21-19/h5-10,14H,1-4H3,(H,20,21)(H,22,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKWVOYDXVGANLE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)NC(=O)C(C)SC2=NC3=CC=CC=C3N2)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21N3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-(1H-benzimidazol-2-ylthio)-N-mesitylpropanamide is a benzimidazole derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and immunology. Benzimidazole derivatives are known for their diverse pharmacological properties, including anticancer, antimicrobial, and immunomodulatory effects. This article explores the biological activity of this specific compound, summarizing relevant research findings and providing data tables and case studies.

Biological Activity Overview

Recent studies have indicated that benzimidazole derivatives exhibit a range of biological activities. The specific compound has been evaluated for its anticancer and immunomodulatory properties.

Anticancer Activity

Research has shown that benzimidazole derivatives can induce apoptosis in cancer cells. For instance, a study highlighted the cytotoxic effects of various benzimidazole derivatives on K562 leukemia cells, demonstrating significant cell viability reduction and apoptosis induction through caspase activation pathways .

Table 1: Anticancer Activity of Benzimidazole Derivatives

| Compound Name | Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|---|

| 2-(1H-benzimidazol-2-ylthio)-N-mesitylpropanamide | K562 | TBD | Induction of apoptosis via caspase activation |

| BMT-1 | Activated T Cells | TBD | Inhibition of H+/K+-ATPases |

| 5d | MDA-MB-231 | 40-60 | Microtubule destabilization |

Case Study 1: Anticancer Efficacy in Leukemia

A recent investigation into the anticancer properties of benzimidazole derivatives found that compounds similar to 2-(1H-benzimidazol-2-ylthio)-N-mesitylpropanamide displayed significant cytotoxicity against K562 leukemia cells. The study utilized MTT assays to determine cell viability and flow cytometry to assess apoptosis levels. Results indicated that the compound induced caspase activation, leading to programmed cell death .

Case Study 2: Tubulin Dynamics in Cancer Cells

Another study focused on the impact of benzimidazole derivatives on tubulin dynamics in breast cancer cells (MDA-MB-231). Compounds demonstrated the ability to disrupt microtubule polymerization, which is critical for mitosis. The derivative 5d , which shares structural characteristics with our compound, was noted for its ability to block mitosis by preventing tubulin aggregation .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Key structural analogs and their distinguishing features are summarized below:

Key Observations :

- N-Substituent Impact : The mesityl group in the target compound likely enhances lipophilicity and steric hindrance compared to smaller substituents (e.g., methyl in 8 or hydroxyphenyl in Cpd 10 ). This may improve membrane permeability but reduce binding to polar targets .

- Electron Effects : Electron-withdrawing groups (e.g., nitro in 3c or dinitrophenyl in W1 ) correlate with enhanced antimicrobial and anticancer activities, possibly by stabilizing charge-transfer interactions .

- Therapeutic Divergence: While VS1–VS25 exhibit antidepressant activity via serotonin/norepinephrine pathways, W1 and chromone derivatives (3c) focus on antimicrobial/anticancer targets .

Physicochemical Properties

- Solubility : The mesityl group may reduce aqueous solubility compared to polar analogs (e.g., Cpd 10 with a hydroxyphenyl group) .

- Thermal Stability : Melting points of benzimidazole-thio derivatives range widely (145–260°C), with nitro-substituted compounds (3c ) showing higher thermal stability (260–262°C) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.